3-methyl-5-nitro-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound features a methyl group at the 3-position, a nitro group at the 5-position, and a propyl group at the 1-position of the pyrazole ring. Its chemical structure is represented by the molecular formula and has a CAS number of 1003993-39-2. The compound has garnered attention in various fields due to its unique properties and potential applications in scientific research, particularly in medicinal chemistry and materials science.
The synthesis of 3-methyl-5-nitro-1-propyl-1H-pyrazole typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. The reaction is conducted by adding the pyrazole derivative to a mixture of concentrated nitric acid and sulfuric acid, followed by heating at approximately 100°C for 16 hours. The progress of the reaction is monitored using thin-layer chromatography. Upon completion, the mixture is cooled and poured into ice water to precipitate the product, which is then collected via vacuum filtration and purified through crystallization from acetone.
3-methyl-5-nitro-1-propyl-1H-pyrazole can undergo various chemical reactions:
The mechanism of action for 3-methyl-5-nitro-1-propyl-1H-pyrazole involves its interaction with specific biological targets. The nitro group can participate in redox reactions, generating reactive intermediates that may interact with biological macromolecules such as proteins. The structural features allow it to form hydrogen bonds and other interactions that can influence protein activity and function.
The compound's unique combination of functional groups contributes to its reactivity profile, making it valuable for further chemical modifications and applications in research.
3-methyl-5-nitro-1-propyl-1H-pyrazole has several notable applications:
The pyrazole ring (C₃H₄N₂), characterized by its five-membered structure with two adjacent nitrogen atoms, emerged as a medicinal scaffold in the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883 following his synthesis of antipyrine (phenazone), marking the inception of pyrazole-based therapeutics [1] [6]. Early derivatives like antipyrine (analgesic/antipyretic) and phenylbutazone (anti-inflammatory) established the core’s pharmacological versatility. By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds (1959) confirmed pyrazoles as naturally occurring alkaloids, further stimulating synthetic exploration [1].
Table 1: Milestone Pyrazole-Based Therapeutics
Compound | Therapeutic Use | Structural Features |
---|---|---|
Antipyrine (1884) | Analgesic/Antipyretic | 1,3-dimethyl substituents |
Phenylbutazone (1949) | Anti-inflammatory (Osteoarthritis) | 1,2-diphenyl substitution |
Rimonabant (1990s) | Cannabinoid CB1 antagonist (Anti-obesity) | 1,3-diaryl substitution |
Celecoxib (1990s) | COX-2 inhibitor (Anti-inflammatory) | 1,5-diaryl; sulfonamide group |
Contemporary drug design exploits pyrazole’s capacity for regioselective substitution, enabling targeted biological activity modulation. The ring’s π-excess aromatic nature facilitates electrophilic substitutions at position 4 and nucleophilic attacks at positions 3/5, allowing precise functionalization [6]. This adaptability underpins its presence in diverse drug classes, including COX-2 inhibitors (celecoxib), antipsychotics (CDPPB), and antidepressants (fezolamide) [6].
The bioactivity of pyrazoles is critically governed by substituent electronic and steric effects. In 3-methyl-5-nitro-1-propyl-1H-pyrazole (C₇H₁₁N₃O₂; MW: 169.18 g/mol), three substituents define its pharmacochemical profile:
Table 2: Electronic and Steric Effects of Key Substituents
Substituent | Position | Electronic Effect | Biological Impact |
---|---|---|---|
Propyl | N1 | Steric bulk | Enhanced lipophilicity (logP ↑) |
Methyl | C3 | Electron-donating (+I) | Metabolic stabilization; electron density at C4/C5 ↑ |
Nitro | C5 | Electron-withdrawing (-I/-M) | H-bond acceptor; precursor for amino derivatives |
The regioselectivity of nitration in pyrazoles is particularly noteworthy. In 3-methyl-1-propyl-1H-pyrazole, the C3 methyl group directs electrophilic attack to C5 via meta-orientation, enabling high-yield synthesis of the title compound under mild nitration conditions (HNO₃/H₂SO₄, 0–10°C; 65–75% yield) [2]. This regiocontrol is vital for industrial-scale production.
3-Methyl-5-nitro-1-propyl-1H-pyrazole (CAS: 1003993-39-2) is a structurally optimized intermediate with emerging pharmacological relevance:
Table 3: Documented Biological Activities of Structural Analogs
Biological Activity | Key Structural Analogs | Mechanistic Insights |
---|---|---|
PDE5 Inhibition | Sildenafil intermediates | Nitro reduction to amino group enables piperazine coupling |
Anti-inflammatory | COX-2 binding pyrazoles (e.g., celecoxib) | H-bonding with Tyr385/Ser530; π-π stacking |
Cannabinoid CB1 Antagonism | Rimonabant-like pyrazolines | Substitution at C3/C5 critical for receptor affinity |
Antimicrobial | 3,5-Disubstituted nitropyrazoles | Microbial nitroreductase activation |
Research Imperatives:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2